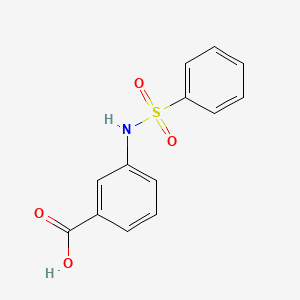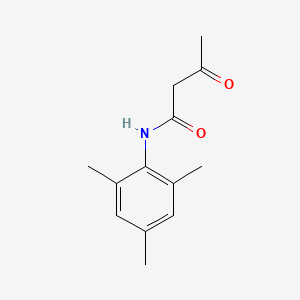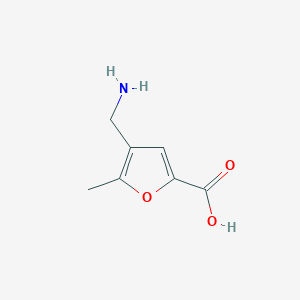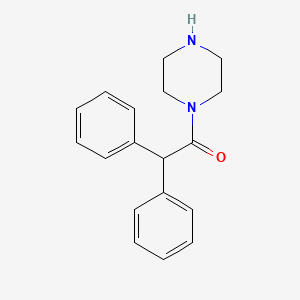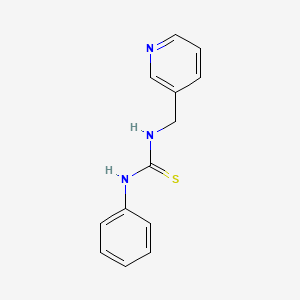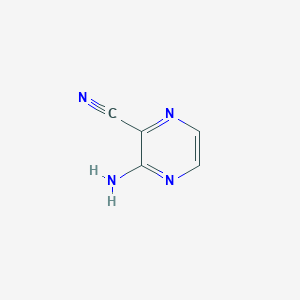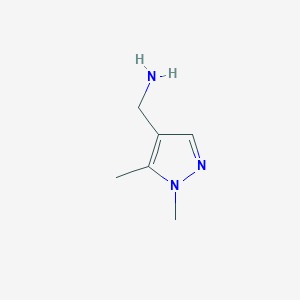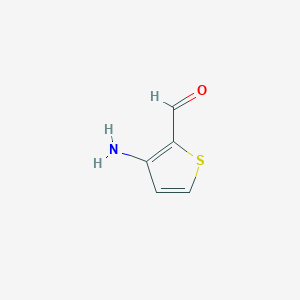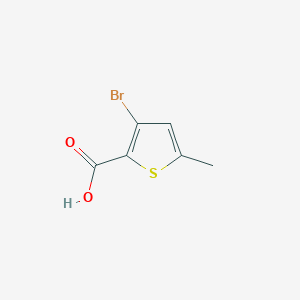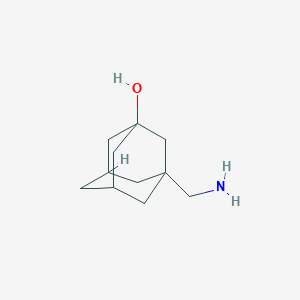
3-(Aminomethyl)adamantan-1-ol
Descripción general
Descripción
3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid and bulky structure. The presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework makes this compound unique and versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(Aminomethyl)adamantan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of amantadine (1-aminoadamantane) followed by reduction and hydroxylation. The steps are as follows:
Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform the nitration reaction, resulting in a nitrated intermediate.
Reduction: The nitrated intermediate is reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to obtain the corresponding amine.
Hydroxylation: The amine is then subjected to hydroxylation under alkaline conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally high, often exceeding 80%, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted adamantane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Aminomethyl)adamantan-1-one or 3-(Aminomethyl)adamantane-1-carboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups
Aplicaciones Científicas De Investigación
3-(Aminomethyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-adamantanol
- 3-Amino-1-adamantanol
- 1-Amino-3-hydroxyadamantane
Comparison
3-(Aminomethyl)adamantan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the adamantane framework. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structure provides enhanced stability and rigidity, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
3-(aminomethyl)adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCTCWOWSGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)
